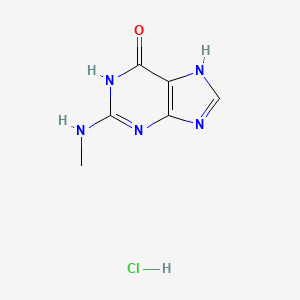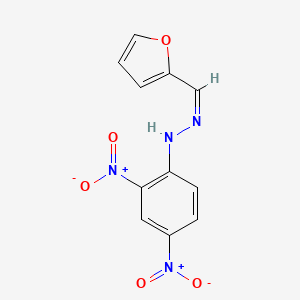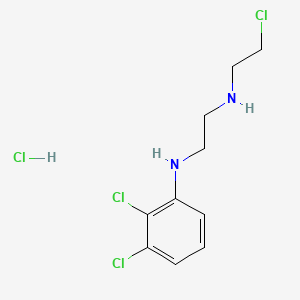![molecular formula C19H16Cl2N2O4 B13843638 4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid](/img/structure/B13843638.png)
4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a dichloropyridinyl group, an oxoindole moiety, and a spirocyclohexane ring system. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dichloropyridinyl intermediate: This step involves the chlorination of pyridine to introduce chlorine atoms at the 3 and 5 positions.
Coupling with an indole derivative: The dichloropyridinyl intermediate is then coupled with an indole derivative under basic conditions to form the desired spirocyclic structure.
Oxidation and carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the specific requirements of each reaction step.
化学反应分析
Types of Reactions
4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or carboxyl groups, while reduction may produce hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学研究应用
4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It can be used as a probe to study biological processes and interactions, particularly those involving spirocyclic compounds.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes, particularly those requiring specific functional groups and structural features.
作用机制
The mechanism of action of 4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved. For example, the compound may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
相似化合物的比较
4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-[(3,5-dichloropyridin-2-yl)oxy]aniline hydrochloride: This compound shares the dichloropyridinyl group but lacks the spirocyclic structure and oxoindole moiety.
Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-: This compound has a similar pyridinyl group but differs in the overall structure and functional groups.
The unique combination of functional groups and structural features in 4’-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1’-cyclohexane]-5-carboxylic acid imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C19H16Cl2N2O4 |
|---|---|
分子量 |
407.2 g/mol |
IUPAC 名称 |
4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid |
InChI |
InChI=1S/C19H16Cl2N2O4/c20-11-8-14(21)16(22-9-11)27-12-3-5-19(6-4-12)13-7-10(17(24)25)1-2-15(13)23-18(19)26/h1-2,7-9,12H,3-6H2,(H,23,26)(H,24,25) |
InChI 键 |
CZKCQEAQCVKSAR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1OC3=C(C=C(C=N3)Cl)Cl)C4=C(C=CC(=C4)C(=O)O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


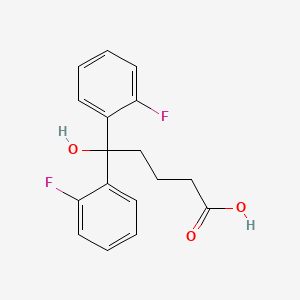
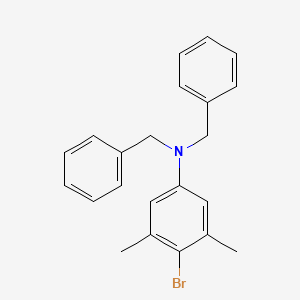


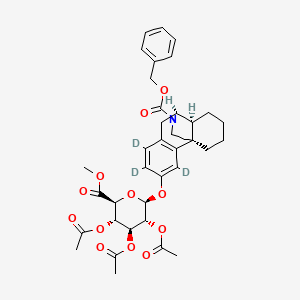
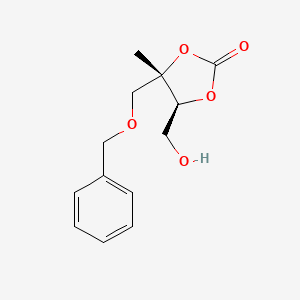
![2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)
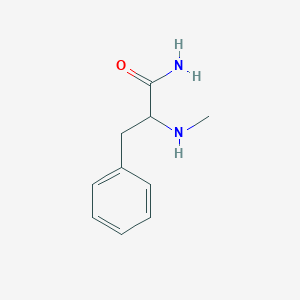

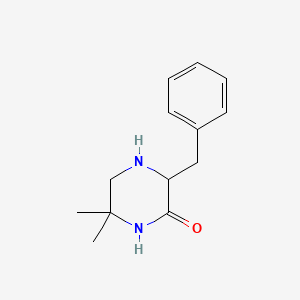
![2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)
